1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by the presence of a fluorophenyl group, a methylthiophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-chlorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(3-(4-bromophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(3-(4-methylphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Uniqueness
1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Biological Activity
1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FN2OS, with a molecular weight of approximately 318.4 g/mol. The compound features a pyrazole ring system substituted with a fluorophenyl group and a methylthiophenyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H14FN2OS |
Molecular Weight | 318.4 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. Studies suggest that it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation markers such as TNF-α and IL-6. For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways related to cancer progression .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways or cancer cell survival.
- Interaction with Cellular Targets : It is believed that the compound interacts with specific receptors or proteins within cells, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar pyrazole derivatives:
- Antimicrobial Studies : A series of pyrazole derivatives were tested against E. coli and S. aureus, showing significant antimicrobial activity. One derivative exhibited comparable efficacy to standard antibiotics .
- Anti-inflammatory Activity : In vivo studies demonstrated that compounds similar to this compound could effectively reduce paw edema in animal models, indicating strong anti-inflammatory properties .
- Anticancer Potential : Research involving the treatment of various cancer cell lines revealed that related pyrazole compounds could induce apoptosis and inhibit tumor growth, suggesting potential as anticancer agents .
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-10-7-8-21-16(10)15-9-14(18-19(15)11(2)20)12-3-5-13(17)6-4-12/h3-8,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSADGDVLHRJWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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